molecular formula C21H20ClN3O4S B11129018 2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

2-{4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11129018
M. Wt: 445.9 g/mol
InChI Key: NLAQSCGBNVVVOO-UHFFFAOYSA-N
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Description

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a sulfamoyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of phenol derivatives, followed by sulfonation to introduce the sulfamoyl group. The final step involves the coupling of the chlorophenylsulfamoyl intermediate with a pyridinylmethyl acetamide derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Quality control measures are essential to monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfamoyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
  • **2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE

Uniqueness

Compared to similar compounds, 2-{4-[(4-CHLOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)sulfamoyl]-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H20ClN3O4S/c1-15-12-19(30(27,28)25-17-7-5-16(22)6-8-17)9-10-20(15)29-14-21(26)24-13-18-4-2-3-11-23-18/h2-12,25H,13-14H2,1H3,(H,24,26)

InChI Key

NLAQSCGBNVVVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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